1-Ethylthiolan-1-ium chloride
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Overview
Description
1-Ethylthiolan-1-ium chloride is an organic compound with the molecular formula C5H11ClS. It is a type of ionic liquid, which are salts in the liquid state at or below 100°C. Ionic liquids have gained significant attention due to their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylthiolan-1-ium chloride can be synthesized through the alkylation of thiolane with ethyl chloride. The reaction typically occurs in the presence of a strong base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often involve moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylthiolan-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound back to its thiolane precursor.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane.
Substitution: Various substituted thiolan-1-ium salts.
Scientific Research Applications
1-Ethylthiolan-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions requiring ionic liquids.
Biology: The compound’s unique properties make it useful in the study of enzyme-catalyzed reactions and protein folding.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to dissolve both hydrophilic and hydrophobic substances.
Mechanism of Action
The mechanism by which 1-ethylthiolan-1-ium chloride exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes and proteins, by altering their solubility and stability. The chloride ion can participate in nucleophilic substitution reactions, while the ethylthiolan-1-ium cation can engage in electrostatic interactions with negatively charged species .
Comparison with Similar Compounds
- 1-Methylthiolan-1-ium chloride
- 1-Propylthiolan-1-ium chloride
- 1-Butylthiolan-1-ium chloride
Comparison: 1-Ethylthiolan-1-ium chloride is unique due to its specific alkyl chain length, which influences its solubility, melting point, and reactivity. Compared to its methyl, propyl, and butyl counterparts, the ethyl derivative strikes a balance between hydrophobicity and hydrophilicity, making it versatile for various applications .
Properties
CAS No. |
114067-61-7 |
---|---|
Molecular Formula |
C6H13ClS |
Molecular Weight |
152.69 g/mol |
IUPAC Name |
1-ethylthiolan-1-ium;chloride |
InChI |
InChI=1S/C6H13S.ClH/c1-2-7-5-3-4-6-7;/h2-6H2,1H3;1H/q+1;/p-1 |
InChI Key |
KRFGEDPZMOQXKK-UHFFFAOYSA-M |
Canonical SMILES |
CC[S+]1CCCC1.[Cl-] |
Origin of Product |
United States |
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